2-Aminobenzo[d]thiazole-7-carbonitrile
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Overview
Description
2-Aminobenzo[d]thiazole-7-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3S. It is a derivative of benzothiazole, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of an amino group at the 2-position and a cyano group at the 7-position of the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzo[d]thiazole-7-carbonitrile typically involves the cyclization of substituted anilines with thiocyanates and bromine. One common method includes the reaction of 3,4-substituted anilines with potassium thiocyanate (KSCN) and bromine (Br2) to form the benzothiazole ring . The reaction conditions often require a solvent such as ethanol (EtOH) and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzo[d]thiazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
2-Aminobenzo[d]thiazole-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]thiazole-7-carbonitrile involves its interaction with various molecular targets. The amino and cyano groups enable the compound to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects . The compound’s ability to intercalate with DNA and disrupt cellular processes is also being investigated.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzo[d]thiazole-5-carbonitrile: Similar structure but with the cyano group at the 5-position.
2-Aminobenzothiazole: Lacks the cyano group, making it less reactive in certain chemical reactions.
Uniqueness
2-Aminobenzo[d]thiazole-7-carbonitrile is unique due to the specific positioning of the amino and cyano groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group at the 7-position enhances its ability to participate in nucleophilic substitution reactions and form stable complexes with metal ions .
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVOWQBCPVBTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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